2-(Bromomethyl)-1-hydroxynaphthalene

Description

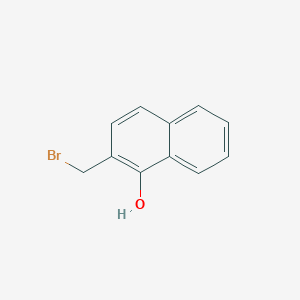

2-(Bromomethyl)-1-hydroxynaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a hydroxyl group at position 1 and a bromomethyl group at position 2. Its molecular formula is C₁₁H₉BrO, with a calculated molecular weight of 237.10 g/mol. The compound’s structure combines electrophilic (bromomethyl) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules .

1-Hydroxynaphthalene is a urinary metabolite of naphthalene exposure and has been associated with oxidative stress and inflammation, though its diagnostic utility for low-level PAH exposure remains unclear . The bromomethyl group in this compound likely enhances its reactivity compared to non-halogenated derivatives, enabling its use in cross-coupling reactions and alkylation processes .

Properties

Molecular Formula |

C11H9BrO |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

2-(bromomethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H9BrO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7H2 |

InChI Key |

RHUBBUIYADCZSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(Bromomethyl)-1-hydroxynaphthalene with structurally related compounds:

Toxicological Profiles

- 1-Hydroxynaphthalene: Despite its role as a PAH exposure biomarker, studies show inconsistent links to metabolic syndrome or diabetes.

- This compound: No direct toxicity data are available, but its dual functional groups warrant caution. The bromomethyl group could generate reactive intermediates, necessitating further mutagenicity and carcinogenicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.